6-Methyl-2,3'-bipyridine
Overview
Description
6-Methyl-2,3’-bipyridine is an organic compound with the molecular formula C11H10N2. It is a derivative of bipyridine, where a methyl group is attached to the sixth position of one of the pyridine rings. This compound is known for its role as a ligand in coordination chemistry, where it forms complexes with various metal ions. The presence of the methyl group can influence the electronic properties and steric hindrance of the molecule, making it a subject of interest in various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3’-bipyridine typically involves coupling reactions of pyridine derivatives. One common method is the Negishi coupling, which involves the reaction of pyridyl zinc halides with halogen-substituted pyridines under the catalysis of palladium or nickel complexes . The reaction conditions often include the use of solvents like toluene and the presence of ligands such as triphenylphosphine to stabilize the metal catalysts.
Another method involves the Stille coupling, where organotin compounds react with halogenated pyridines in the presence of palladium catalysts. This method is known for its high yield and tolerance to various functional groups .
Industrial Production Methods
Industrial production of 6-Methyl-2,3’-bipyridine may involve large-scale coupling reactions using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,3’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the bipyridine to dihydrobipyridine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydrobipyridines, and various substituted bipyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
6-Methyl-2,3’-bipyridine has a wide range of applications in scientific research:
Biology: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Research explores its use in drug design and development, particularly in the creation of metal-based drugs.
Mechanism of Action
The mechanism of action of 6-Methyl-2,3’-bipyridine primarily involves its role as a ligand. It coordinates with metal ions through the nitrogen atoms of the pyridine rings, forming stable complexes. These complexes can participate in various catalytic cycles, influencing the reactivity and selectivity of chemical reactions. The presence of the methyl group can affect the steric and electronic properties of the ligand, thereby modulating its interaction with metal centers .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with a variety of metal ions.
4,4’-Bipyridine: Another bipyridine derivative, often used in the synthesis of coordination polymers and metal-organic frameworks.
6-Methyl-2,2’-bipyridine: Similar to 6-Methyl-2,3’-bipyridine but with the methyl group attached to a different position, affecting its coordination behavior and reactivity.
Uniqueness
6-Methyl-2,3’-bipyridine is unique due to the specific position of the methyl group, which can influence its electronic properties and steric hindrance. This makes it a valuable ligand for studying the effects of substituents on the coordination chemistry of bipyridine derivatives .
Properties
IUPAC Name |
2-methyl-6-pyridin-3-ylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-4-2-6-11(13-9)10-5-3-7-12-8-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRRGVGXYDGQLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559191 | |
Record name | 6-Methyl-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78210-78-3 | |
Record name | 6-Methyl-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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